Cas no 170572-50-6 (3,5-Difluoro-4-methylbenzonitrile)

3,5-Difluoro-4-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-4-methylbenzonitrile
- Benzonitrile, 3,5-Difluoro-4-Methyl- (9CI)
- 4-CYANO-2,6-DIFLUOROTOLUENE
- CL8177
- CTK3J5245
- MolPort-003-984-092
- PubChem4536
- SureCN410438
-
- MDL: MFCD09835197
- インチ: InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3
- InChIKey: AIHPFQMICHSKGT-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1F)C#N)F
計算された属性
- せいみつぶんしりょう: 153.03905
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 204.6±35.0 ºC (760 Torr),
- フラッシュポイント: 77.5±25.9 ºC,
- ようかいど: ほとんど溶けない(0.086 g/l)(25ºC)、
- PSA: 23.79
3,5-Difluoro-4-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D565553-1g |
3,5-Difluoro-4-Methylbenzonitrile |
170572-50-6 | 97% | 1g |
$200 | 2023-09-03 | |
TRC | D445758-50mg |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D445758-100mg |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
Fluorochem | 215321-25g |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 95% | 25g |
£1317.00 | 2022-03-01 | |
Apollo Scientific | PC903678-5g |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 97+% | 5g |
£271.00 | 2024-07-28 | |
Apollo Scientific | PC903678-1g |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 97+% | 1g |
£95.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y0993667-25g |
3,5-difluoro-4-methylbenzonitrile |
170572-50-6 | 95% | 25g |
$850 | 2024-08-02 | |
A2B Chem LLC | AD37722-25g |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 95% | 25g |
$1594.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0042-5g |
3,5-difluoro-4-methylbenzonitrile |
170572-50-6 | 95% | 5g |
¥2264.0 | 2024-04-23 | |
A2B Chem LLC | AD37722-1g |
3,5-Difluoro-4-methylbenzonitrile |
170572-50-6 | 95% | 1g |
$104.00 | 2024-04-20 |
3,5-Difluoro-4-methylbenzonitrile 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3,5-Difluoro-4-methylbenzonitrileに関する追加情報
3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6): A Versatile Fluorinated Building Block for Modern Organic Synthesis
In the realm of fluorinated organic compounds, 3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6) stands out as a highly valuable intermediate for pharmaceutical, agrochemical, and materials science applications. This compound, characterized by its difluorinated aromatic ring and cyano functional group, offers unique reactivity and stability, making it a sought-after building block in synthetic chemistry. Researchers and industries increasingly focus on fluorinated compounds due to their enhanced bioavailability, metabolic stability, and lipophilicity—properties critical for drug discovery and advanced material design.
The 3,5-Difluoro-4-methylbenzonitrile structure combines a methyl group at the 4-position and fluorine atoms at the 3- and 5-positions, which significantly influence its electronic and steric properties. This configuration is particularly advantageous for designing small-molecule inhibitors, ligands for catalysis, and photoactive materials. Recent trends in organic chemistry highlight the growing demand for fluorinated nitriles, as they serve as precursors for heterocycles, amides, and carboxylic acids—key motifs in bioactive molecules.
One of the most compelling applications of 3,5-Difluoro-4-methylbenzonitrile lies in the development of PET (Positron Emission Tomography) tracers. The incorporation of fluorine-18 isotopes into similar aromatic frameworks is a hot topic in medical imaging, addressing the need for non-invasive diagnostic tools. Additionally, the compound’s electron-withdrawing cyano group makes it a candidate for organic electronic materials, such as OLEDs and semiconductors, where tuning optoelectronic properties is essential.
From a synthetic perspective, 3,5-Difluoro-4-methylbenzonitrile is often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to construct complex architectures. Its compatibility with modern flow chemistry techniques also aligns with the industry’s shift toward sustainable and scalable processes. Environmental concerns and regulatory pressures have spurred interest in green chemistry alternatives, and this compound’s efficiency in multi-step syntheses supports such initiatives.
For researchers exploring structure-activity relationships (SAR), the 3,5-difluoro substitution pattern provides a strategic advantage in modulating molecular interactions. This is particularly relevant in kinase inhibitor design, where fluorine atoms are known to enhance binding affinity and selectivity. The compound’s nitrile group further allows for diverse derivatization, enabling access to libraries of analogs for high-throughput screening.
In summary, 3,5-Difluoro-4-methylbenzonitrile (CAS No. 170572-50-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility in drug discovery, material science, and catalysis underscores its importance in addressing contemporary scientific challenges. As industries prioritize efficient synthetic routes and functional diversity, this compound will undoubtedly remain a cornerstone of advanced research.
170572-50-6 (3,5-Difluoro-4-methylbenzonitrile) 関連製品
- 85070-67-3(2-Fluoro-4-methylbenzonitrile)
- 1835-49-0(Tetrafluoroterephthalonitrile)
- 64248-64-2(2,5-Difluorobenzonitrile)
- 96606-37-0(2,4,6-Trifluorobenzonitrile)
- 3939-09-1(2,4-Difluorobenzonitrile)
- 16582-93-7(2,3,4,5-Tetrafluorobenzonitrile)
- 64113-84-4(2-Fluoro-5-methylbenzonitrile)
- 394-47-8(2-Fluorobenzonitrile)
- 773-82-0(Pentafluorobenzonitrile)
- 2377-81-3(2,4,5,6-Tetrafluoroisophthalonitrile)
